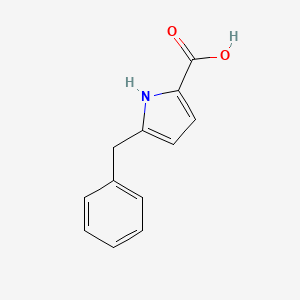
5-benzyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
5-Benzyl-1H-pyrrole-2-carboxylic acid is a compound that is part of a broader class of pyrrole derivatives. These compounds have been extensively studied due to their potential pharmacological properties, including antiinflammatory and analgesic activities. The structure of the compound includes a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom, and a benzyl group attached to the 5-position of the ring. The carboxylic acid functionality at the 2-position makes it a versatile intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of 5-benzyl-1H-pyrrole-2-carboxylic acid derivatives often involves the condensation of benzyl isocyanoacetate with various reagents. For instance, benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids can be prepared through the base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran . Additionally, the synthesis of related compounds, such as 5-benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, has been achieved from known intermediates using a Knorr synthesis approach .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including those with a benzyl group, has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing a triclinic space group and strong hydrogen bonding in the crystal lattice . These structural analyses are crucial for understanding the molecular interactions and properties of the compounds.
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions that are essential for their functionalization and potential pharmacological applications. For instance, the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate can afford a pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate, which upon aroylation and hydrolysis, leads to a series of aroyl pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids . These reactions are indicative of the versatility of pyrrole derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-benzyl-1H-pyrrole-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of the benzyl group and the carboxylic acid moiety contribute to the compound's reactivity and solubility. The intermolecular interactions, such as hydrogen bonding and C–H…π interactions, play a significant role in the compound's crystal packing and stability . These properties are essential for the compound's behavior in biological systems and its potential as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrroles
5-Benzyl-1H-pyrrole-2-carboxylic acid and its derivatives play a crucial role in the synthesis of pyrroles, which are key intermediates in the production of porphyrins and related compounds. These pyrroles are synthesized from benzyl esters through base-catalyzed condensation processes (Lash, Bellettini, Bastian, & Couch, 1994).
Regioselective Synthesis
The compound is also used in the regioselective synthesis of benzyl pyrrole-2-carboxylates. This method offers control over the substitution pattern on the pyrrole ring, distinguishing it from other pyrrole syntheses (Ono, Katayama, Nisyiyama, & Ogawa, 1994).
Microwave-Accelerated Synthesis
In the field of porphyrin and dipyrromethene synthesis, microwave-accelerated synthesis methods using benzyl pyrrole-2-carboxylates have been developed. This approach is efficient for obtaining high yield and purity, which is essential for these complex syntheses (Regourd, Comeau, Beshara, & Thompson, 2006).
Cytotoxic Agents Synthesis
Benzyl pyrrole-2-carboxylates are also involved in the synthesis of novel cytotoxic agents. These compounds show potential in cancer treatment, with some demonstrating comparable or superior cytotoxic activity against various cancer cell lines compared to reference drugs (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).
Carboxylation Reactions
The compound is also significant in carboxylation reactions with CO2, particularly in the presence of dialkylaluminum halides. This method is applied to pyrroles to afford pyrrole-2-carboxylic acids, highlighting its role in introducing carboxylic functional groups to pyrroles (Nemoto, Onozawa, Egusa, Morohashi, & Hattori, 2009).
HIV-1 Entry Inhibitors Synthesis
5-Benzyl-1H-pyrrole-2-carboxylic acid derivatives are key intermediates in the synthesis of HIV-1 entry inhibitors, demonstrating the compound's relevance in antiviral research. This synthesis method can be scaled up, contributing to the development of potential HIV treatments (Belov, Ivanov, Curreli, Kurkin, Altieri, & Debnath, 2017).
Wirkmechanismus
Target of Action
It’s worth noting that pyrrole derivatives, which include 5-benzyl-1h-pyrrole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some pyrrole derivatives have been shown to inhibit enzymes, interact with receptors, or interfere with cellular processes .
Biochemical Pathways
It’s known that pyrrole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific derivative and target.
Result of Action
Given the broad range of biological activities associated with pyrrole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
5-benzyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSCFAWMXYYNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253193 | |
| Record name | 5-(Phenylmethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
175210-38-5 | |
| Record name | 5-(Phenylmethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175210-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Phenylmethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




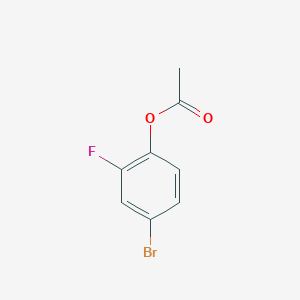



![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)

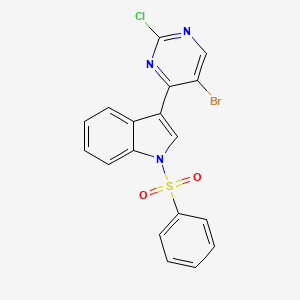
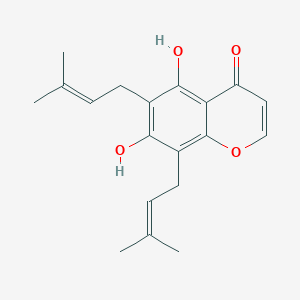
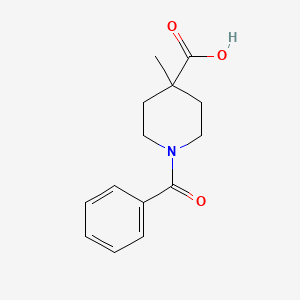
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)